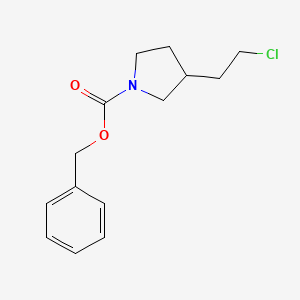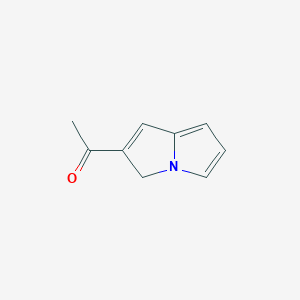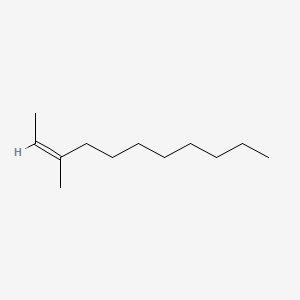![molecular formula C11H13ClO2 B13972606 Methyl 3-[4-(chloromethyl)phenyl]propanoate CAS No. 6937-69-5](/img/structure/B13972606.png)
Methyl 3-[4-(chloromethyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(chloromethyl)phenyl]propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(chloromethyl)phenyl]propanoate typically involves the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in Methyl 3-[4-(chloromethyl)phenyl]propanoate can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of hydroxymethyl derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Hydroxymethyl derivatives: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-[4-(chloromethyl)phenyl]propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs with potential therapeutic applications. Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and resins .
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(chloromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .
Comparación Con Compuestos Similares
Methyl 3-phenylpropanoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Benzenepropanoic acid, α,4-dichloro-, methyl ester: Contains an additional chlorine atom, which can influence its reactivity and biological activity.
Uniqueness: Methyl 3-[4-(chloromethyl)phenyl]propanoate is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propiedades
Número CAS |
6937-69-5 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
methyl 3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H13ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8H2,1H3 |
Clave InChI |
VTMAOWNBGPNCFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


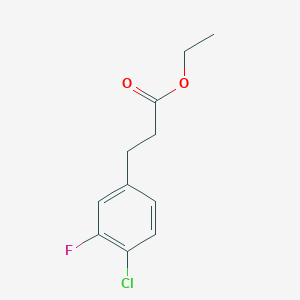

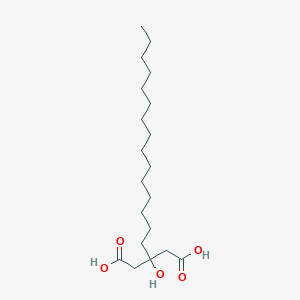
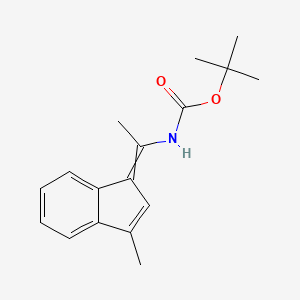
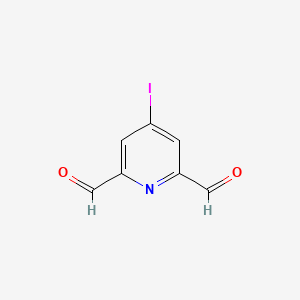

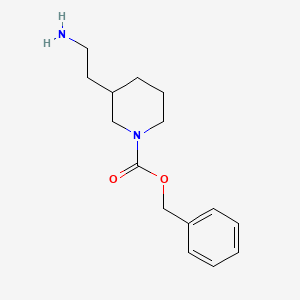
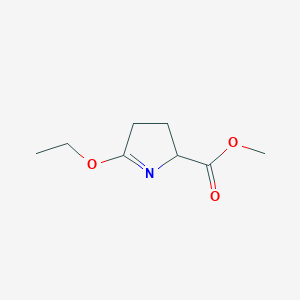
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)

